
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a chemical compound with potential therapeutic applications in various medical fields. This compound is a cyclopropane derivative that shows promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is not fully understood. However, studies have suggested that it may act as a modulator of GABAergic neurotransmission, which could explain its anticonvulsant and anxiolytic effects. It has also been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), which could explain its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide has several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide in lab experiments is its potential therapeutic applications in various medical fields. Another advantage is that it has been found to have low toxicity in animal studies. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to study its potential applications in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. In addition, further research could be conducted to optimize the synthesis method of this compound to increase its yield and purity.
Métodos De Síntesis
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide can be synthesized by the reaction of 2-methoxyphenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminoethyl-5-acetylthiophene to yield the desired compound.
Aplicaciones Científicas De Investigación
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various medical fields. Studies have shown that this compound has anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-13(21)17-8-7-14(24-17)9-12-20-18(22)19(10-11-19)15-5-3-4-6-16(15)23-2/h3-8H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCVWVGWOXMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

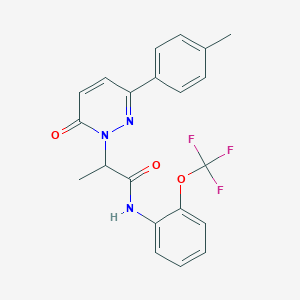
methanone](/img/structure/B2921963.png)
![4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2921966.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2921967.png)
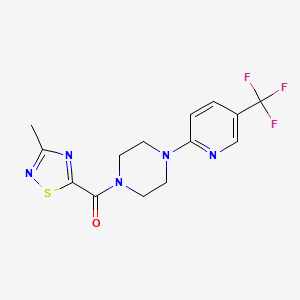
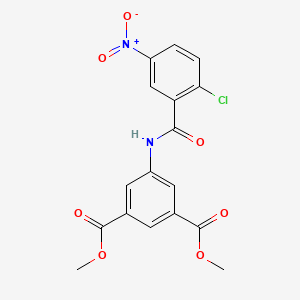

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2921971.png)
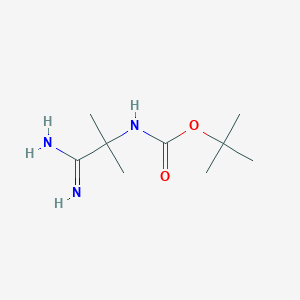
![2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2921975.png)

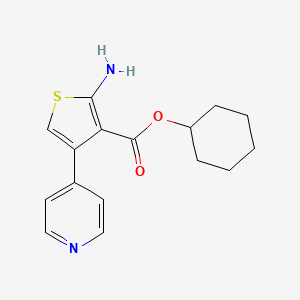
![[(3-Methylphenyl)methyl]boronic acid](/img/structure/B2921982.png)
![N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2921984.png)